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molecular formula C8H9Cl2N3 B8641442 1-(2,6-Dichlorophenyl)-1-methylguanidine CAS No. 57805-07-9

1-(2,6-Dichlorophenyl)-1-methylguanidine

Cat. No. B8641442
M. Wt: 218.08 g/mol
InChI Key: HWDOZTDEGYETEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04220658

Procedure details

The free base is prepared by dissolving 1-(2,6-dichlorophenyl)-1-methylguanidine hydrochloride in 10% sodium hydroxide solution and extracting with ether. The ether is dried and evaporated to dryness to obtain 1-(2,6-dichlorophenyl)-1-methylguanidine.
Name
1-(2,6-dichlorophenyl)-1-methylguanidine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([Cl:9])[C:4]=1[N:10]([CH3:14])[C:11]([NH2:13])=[NH:12]>[OH-].[Na+]>[Cl:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([Cl:9])[C:4]=1[N:10]([CH3:14])[C:11]([NH2:13])=[NH:12] |f:0.1,2.3|

Inputs

Step One
Name
1-(2,6-dichlorophenyl)-1-methylguanidine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClC1=C(C(=CC=C1)Cl)N(C(=N)N)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The free base is prepared
EXTRACTION
Type
EXTRACTION
Details
extracting with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether is dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)N(C(=N)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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